2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is an organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline core substituted with a 3,5-dimethylphenoxy group and a trifluoromethyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the 3,5-Dimethylphenoxy Group: The 3,5-dimethylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline core with a suitable phenol derivative in the presence of a base such as potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline can be compared with other similar compounds, such as:
2-(3,5-Dimethylphenoxy)quinoxaline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(Trifluoromethyl)quinoxaline: Lacks the 3,5-dimethylphenoxy group, which may affect its reactivity and applications.
2-Phenoxy-3-(trifluoromethyl)quinoxaline: Lacks the dimethyl substituents on the phenoxy group, which may influence its stability and activity.
The unique combination of the 3,5-dimethylphenoxy and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-16-15(17(18,19)20)21-13-5-3-4-6-14(13)22-16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUTTSHSPUPSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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